3-Methyl-1,2-oxazole-4-sulfonyl chloride
CAS No.: 858489-87-9
Cat. No.: VC4731474
Molecular Formula: C4H4ClNO3S
Molecular Weight: 181.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 858489-87-9 |
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Molecular Formula | C4H4ClNO3S |
Molecular Weight | 181.59 |
IUPAC Name | 3-methyl-1,2-oxazole-4-sulfonyl chloride |
Standard InChI | InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 |
Standard InChI Key | BNAOWTZDVYTZKK-UHFFFAOYSA-N |
SMILES | CC1=NOC=C1S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
3-Methyl-1,2-oxazole-4-sulfonyl chloride belongs to the isoxazole family, featuring a five-membered aromatic ring containing oxygen and nitrogen atoms. Its molecular formula is , with a molecular weight of 181.53 g/mol . The sulfonyl chloride group (-SOCl) at position 4 and the methyl group (-CH) at position 3 confer both electrophilic reactivity and steric stability (Fig. 1).
Table 1: Key Physicochemical Properties
The compound’s reactivity is dominated by the sulfonyl chloride moiety, which undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively .
Synthesis and Industrial Production
The synthesis of 3-methyl-1,2-oxazole-4-sulfonyl chloride typically involves chlorosulfonation of a pre-formed isoxazole precursor. A representative pathway, adapted from methodologies in , proceeds as follows:
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Isoxazole Ring Formation: Cyclocondensation of β-diketones with hydroxylamine yields the 3-methyl-1,2-oxazole core.
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Chlorosulfonation: Treatment with chlorosulfonic acid () introduces the sulfonyl chloride group at position 4.
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Purification: Recrystallization or chromatography isolates the final product.
Critical Reaction Conditions:
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Temperature: 0–5°C to mitigate exothermic side reactions.
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Solvent: Dichloromethane or chloroform for optimal solubility.
Industrial-scale production remains limited, with suppliers such as Changzhou Hopschain Chemical Co., Ltd., offering gram-scale quantities for research .
Applications in Medicinal Chemistry
Sulfonamide Drug Development
The sulfonyl chloride group enables facile conjugation with amines, making this compound a cornerstone in sulfonamide synthesis. Notable applications include:
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Anticancer Agents: In a 2021 study, sulfonamides derived from 3-methyl-1,2-oxazole-4-sulfonyl chloride exhibited sub-micromolar activity against the NCI-60 cancer cell line panel .
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Enzyme Inhibitors: The compound’s electrophilic sulfur atom covalently binds to catalytic residues in proteases and kinases, enabling irreversible inhibition .
Table 2: Biological Activity of Representative Sulfonamide Derivatives
Derivative Structure | Target Enzyme | IC (nM) | Source |
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R = Benzylamine | Carbonic Anhydrase | 12 | |
R = Cyclopropylamine | HDAC8 | 340 |
Agricultural Chemistry
Sulfonamide derivatives function as herbicides and fungicides by disrupting plant amino acid biosynthesis. Field trials demonstrate efficacy against Fusarium species at 50 ppm concentrations .
Comparative Analysis with Structural Analogues
The 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride (CAS 1311318-29-2) variant, differing by an additional chlorine atom at position 5, exhibits distinct reactivity:
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Electrophilicity: The 5-chloro derivative’s enhanced electron-withdrawing capacity accelerates nucleophilic substitution by 30% compared to the non-chlorinated analogue .
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Biological Activity: Chlorination reduces metabolic clearance in vivo, extending half-life from 2.1 to 4.8 hours in murine models .
Future Directions and Research Gaps
While the compound’s synthetic utility is well-established, unresolved challenges include:
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Scalability: Improving yields beyond 75% for industrial adoption.
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Toxicology: Chronic exposure studies in mammalian systems are absent.
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Computational Modeling: DFT studies to predict regioselectivity in sulfonamide formation.
Ongoing research aims to exploit this scaffold in covalent inhibitor design, leveraging its tunable reactivity for targeted therapies .
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